molecular formula C8H8O2 B034951 3-Ethyl-4-ethynyl-2H-furan-5-one CAS No. 109273-68-9

3-Ethyl-4-ethynyl-2H-furan-5-one

Cat. No.: B034951
CAS No.: 109273-68-9
M. Wt: 136.15 g/mol
InChI Key: PPOVSIVKMMKECK-UHFFFAOYSA-N
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Description

3-Ethyl-4-ethynyl-2H-furan-5-one is a substituted furanone derivative featuring an ethyl group at position 3 and an ethynyl group at position 4 on the furanone ring. For example, 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF, CAS 27538-09-6) shares a furanone core with an ethyl substituent but differs in other functional groups (hydroxy and methyl instead of ethynyl) . The ethynyl group in this compound likely enhances its reactivity due to the electron-withdrawing nature of the triple bond, distinguishing it from hydroxy- or alkyl-substituted analogs.

Properties

CAS No.

109273-68-9

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

3-ethyl-4-ethynyl-2H-furan-5-one

InChI

InChI=1S/C8H8O2/c1-3-6-5-10-8(9)7(6)4-2/h2H,3,5H2,1H3

InChI Key

PPOVSIVKMMKECK-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)OC1)C#C

Canonical SMILES

CCC1=C(C(=O)OC1)C#C

Synonyms

2(5H)-Furanone, 4-ethyl-3-ethynyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Ethyl substituents (e.g., in EHMF or cis-4-ethyl-5-phenyldihydrofuranone) enhance lipophilicity, influencing solubility and bioavailability . Aryl groups (e.g., phenyl in derivatives) introduce π-π interactions, relevant in materials science or drug design .

Physicochemical Properties

  • Polarity: Hydroxy-substituted furanones (e.g., EHMF, DHF) exhibit higher polarity due to hydrogen bonding, whereas ethynyl or aryl-substituted analogs are more lipophilic .
  • Spectroscopic Data : Infrared (IR) and NMR spectra in highlight characteristic carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches, critical for structural validation .

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